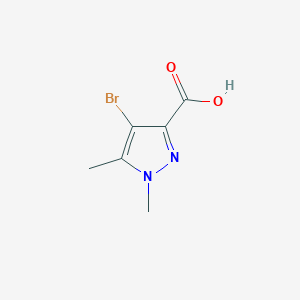
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Übersicht
Beschreibung
The compound "1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives are often synthesized for their potential use in drug discovery and development due to their affinity towards various biological targets .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, can be achieved through various synthetic routes. One approach involves the reaction of an acyl chloride with fluoroacetonitrile followed by ring closure with hydrazine to form 4-fluoro-2H-pyrazol-3-ylamines . Another method reported the synthesis of related compounds through a one-pot, four-component reaction that offers advantages such as ease of handling and good yields . Although the exact synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. Studies on similar compounds have shown that the presence of a fluorine atom can significantly affect the molecular properties, such as electronic distribution and reactivity . The molecular structure is often optimized and investigated using various analytical techniques, including X-ray diffraction (XRD) and computational methods to ensure stability and desired reactivity .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The amino group in 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine could potentially undergo nucleophilic substitution reactions, as seen in the synthesis of 1-pyrazol-3-ylbenzimidazoles where an exocyclic amino group displaces an activated fluorine . Additionally, the presence of a benzyl group could allow for further functionalization through reactions such as oxidation or halogenation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like fluorine can affect the compound's polarity, solubility, and reactivity. For instance, the fluorine atom attached to the benzene ring in a related compound was found to be crucial for binding in molecular docking studies, indicating its significance in the compound's biological activity . The electronic properties, such as HOMO-LUMO gaps, can be analyzed to predict the reactivity and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Field: Applied Microbiology and Biotechnology
- Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
- Enzyme catalysis is essential for the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
- The target compounds doped with fluorine are endowed with stronger activity and stability, longer half-life, and better bioabsorbability , especially in the fields of pharmaceutical intermediates , cancer treatment , antiviral agents , photovoltaics, diagnostic probes and bioinspired materials .
Field: Chemical Synthesis
- 2-Fluorobenzylamine is a chemical compound that is used in various scientific research and industrial applications . It has a molecular formula of C7H8FN and a molecular weight of 125.15 g/mol .
- This compound is typically synthesized in a laboratory setting and is available for purchase from various scientific supply companies . It is typically stored in a glass bottle and has a density of 1.0900g/mL .
- The compound is colorless to yellow and has a boiling point of 73.0°C to 75.0°C (13.0mmHg) and a flash point of 67°C . It is used in various chemical reactions and synthesis processes .
Field: Proteomics Research
- 1-(2-Fluoro-benzyl)-piperazinehydrochloride is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- This compound has a molecular formula of C11H16ClFN2 and a molecular weight of 230.71 . It is used in various experimental procedures in proteomics research .
Field: Forensic Applications
- 2-fluoro MBZP (hydrochloride) is an analytical reference standard categorized as a piperazine . Piperazines are a broad class of chemical compounds, many with important pharmacological properties .
- This product is intended for research and forensic applications . Forensic applications often involve the identification and quantification of substances for legal purposes .
Field: Biochemical Research
- 1-(2-Fluoro-benzyl)-piperazinehydrochloride is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- This compound has a molecular formula of C11H16ClFN2 and a molecular weight of 230.71 . It is used in various experimental procedures in proteomics research .
Field: Forensic Science
- 2-fluoro MBZP (hydrochloride) is an analytical reference standard categorized as a piperazine . Piperazines are a broad class of chemical compounds, many with important pharmacological properties .
- This product is intended for research and forensic applications . Forensic applications often involve the identification and quantification of substances for legal purposes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNDRKSXLMBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392363 | |
| Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
CAS RN |
895929-38-1 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















